(1R,2R)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL
Description
(1R,2R)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL is a chiral amino alcohol characterized by a propan-2-ol backbone substituted with an amino group and a 4-(trifluoromethoxy)phenyl moiety. The (1R,2R) stereochemistry is critical, as enantiomeric forms of similar compounds often exhibit distinct biological activities.
Properties
Molecular Formula |
C10H12F3NO2 |
|---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-[4-(trifluoromethoxy)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H12F3NO2/c1-6(15)9(14)7-2-4-8(5-3-7)16-10(11,12)13/h2-6,9,15H,14H2,1H3/t6-,9+/m1/s1 |
InChI Key |
NLUVRNHIPQPEQO-MUWHJKNJSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC=C(C=C1)OC(F)(F)F)N)O |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)OC(F)(F)F)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethoxy)benzaldehyde and ®-1-phenylethylamine.
Reaction Conditions: The key steps include reductive amination and subsequent reduction. The reductive amination is carried out using a reducing agent like sodium triacetoxyborohydride in an organic solvent such as dichloromethane.
Purification: The product is purified using standard techniques like column chromatography to obtain the desired chiral compound with high enantiomeric purity.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides or acyl chlorides are used to introduce various substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Synthesis: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it valuable in biochemical research.
Protein Interaction: It can be used to study protein-ligand interactions due to its unique structural features.
Medicine:
Drug Development: The compound’s chiral nature and functional groups make it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Pharmacokinetics: Research on its pharmacokinetic properties can provide insights into its absorption, distribution, metabolism, and excretion.
Industry:
Agrochemicals: The compound can be used in the development of agrochemicals, such as herbicides and insecticides, due to its bioactive properties.
Materials Science: It may find applications in materials science, particularly in the design of fluorinated materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural analogs include:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects: The trifluoromethoxy group in the target compound is bulkier and more electron-withdrawing than methoxy or methyl groups in analogs. In contrast, the 2-fluoro-4-methylphenyl group () introduces steric and electronic effects that may reduce receptor binding affinity compared to the target compound’s trifluoromethoxy group .
Biological Activity: compounds with methoxy-substituted indole moieties exhibit α/β-adrenoceptor binding and antiarrhythmic activity. The trifluoromethoxy group in the target compound could modulate adrenoceptor selectivity (e.g., β1 vs. β2) due to its distinct electronic profile . Quilseconazole () demonstrates the role of trifluoromethoxy in antifungal activity, but its pyridinyl-tetrazolyl scaffold diverges significantly from the amino propanol core, highlighting the context-dependent role of substituents .
Pharmacological Implications
- Adrenoceptor Binding: The target compound’s amino propanol scaffold is shared with beta-blockers (e.g., propranolol).
- Metabolic Stability : The trifluoromethoxy group’s resistance to oxidative metabolism could prolong half-life relative to compounds with methoxy or methyl groups .
Biological Activity
(1R,2R)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL is a chiral compound notable for its trifluoromethoxy substitution on the phenyl ring. This unique chemical structure contributes to its potential biological activities, particularly in the context of drug development and enzyme interaction. The molecular formula is , and it has a molecular weight of 235.20 g/mol. This article explores the biological activity of this compound based on diverse research findings, including case studies and data tables.
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The trifluoromethoxy group enhances binding affinity and selectivity towards these targets. It can inhibit enzyme activity by occupying the active site or modulate receptor functions, acting as either an agonist or antagonist.
Key Interactions
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may affect signal transduction pathways by interacting with various receptors.
Biological Activity Data
The following table summarizes relevant biological activities associated with this compound:
Case Studies
Several studies have explored the biological implications of this compound:
- Antimicrobial Efficacy : Research indicated that compounds containing a trifluoromethoxy group exhibit enhanced potency against bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa. These pathogens are recognized for their resistance to conventional antibiotics, making the exploration of new compounds critical .
- Pharmacological Studies : A study focused on the structure-activity relationship (SAR) of similar compounds demonstrated that the incorporation of trifluoromethoxy groups significantly improved the inhibition of serotonin uptake compared to non-fluorinated analogs .
- Enzyme Binding Studies : Investigations into the binding affinities of this compound revealed that its structural configuration allows for effective interaction with target enzymes, potentially leading to therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
